molecular formula C11H13N3OS B2412707 N'-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide CAS No. 851978-08-0

N'-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide

Cat. No.: B2412707
CAS No.: 851978-08-0
M. Wt: 235.31
InChI Key: JZKQQUPJVWPXDO-UHFFFAOYSA-N
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Description

N'-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It is built around a 4-methyl-1,3-benzothiazole scaffold, a privileged structure in drug discovery known for its wide spectrum of biological activities . Benzothiazole derivatives have demonstrated substantial potential as anticonvulsant , anticancer , antimicrobial , antiviral, and anti-inflammatory agents . They have also been investigated as enzyme inhibitors and for their neuroprotective properties . This specific derivative, featuring a propanehydrazide side chain, is a valuable intermediate for researchers. It can be utilized in the synthesis of more complex molecules, such as various heterocyclic systems and Schiff bases, for structure-activity relationship (SAR) studies and the development of novel bioactive compounds . The compound is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-9(15)13-14-11-12-10-7(2)5-4-6-8(10)16-11/h4-6H,3H2,1-2H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKQQUPJVWPXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC1=NC2=C(C=CC=C2S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide typically involves the reaction of 4-methylbenzo[d]thiazol-2-amine with propionohydrazide under specific conditions. One common method includes the use of uronium-type activating systems such as TBTU/HOBt/DIPEA or phosphonic acid anhydride methods like T3P/Py. These methods facilitate the formation of amides in moderate to excellent yields without the need for phenolic group protection .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs multicomponent reactions, microwave irradiation, and molecular hybridization techniques. These methods are designed to optimize yield and reduce reaction times, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

N'-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide has been investigated for its antimicrobial properties against a range of pathogens. Studies have shown that derivatives of benzothiazole compounds exhibit significant antibacterial activity. For instance, the compound's structural features allow it to interact effectively with bacterial targets, leading to inhibition of growth in various strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus31.25 µg/ml
Escherichia coli62.5 µg/ml
Acinetobacter250 µg/ml

Antitumor Properties

Research has indicated that compounds containing the benzothiazole moiety demonstrate promising antitumor activities. This compound has been evaluated for its potential to inhibit tumor cell proliferation. The mechanism involves inducing apoptosis in cancer cells and disrupting cellular signaling pathways critical for tumor growth .

Case Study: Antitumor Activity Assessment

A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as a chemotherapeutic agent .

Antimalarial Activity

Emerging research highlights the antimalarial potential of hydrazone derivatives, including this compound. Preliminary studies have shown that this compound exhibits activity against Plasmodium falciparum, the causative agent of malaria. The mechanism is believed to involve interference with the parasite's metabolic processes .

Table 2: Antimalarial Activity Data

CompoundActivity AgainstReference
This compoundPlasmodium falciparum

Neuroprotective Effects

Recent investigations have suggested that benzothiazole derivatives may possess neuroprotective effects. This compound has been studied for its ability to protect neuronal cells from oxidative stress-induced damage. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis and Structural Insights

The synthesis of this compound involves reactions between appropriate hydrazine derivatives and benzothiazole precursors. Characterization techniques such as X-ray crystallography have provided insights into its molecular structure and bonding interactions, which are crucial for understanding its biological activities .

Mechanism of Action

The mechanism of action of N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. Molecular docking studies have also revealed its potential to bind to protein receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide stands out due to its unique combination of a benzothiazole ring and a propionohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and industry .

Biological Activity

N'-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The compound is synthesized through the reaction of 4-methyl-1,3-benzothiazole with hydrazine derivatives. The general synthetic pathway involves the formation of hydrazones or hydrazides from appropriate benzothiazole derivatives and hydrazine hydrate. The presence of various substituents on the benzothiazole ring can significantly influence the biological activity of the resulting hydrazide.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of benzothiazoles, including this compound, possess moderate to potent activity against various pathogens. For instance, compounds derived from benzothiazoles have demonstrated effectiveness against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida tropicalis .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
GG4Staphylococcus aureus50 mg/mL
GG5Pseudomonas aeruginosa50 mg/mL
GG6Candida tropicalis50 mg/mL

The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups (e.g., NO₂) enhances antimicrobial efficacy .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines. Compounds containing the benzothiazole moiety have shown promising results in inhibiting cell proliferation in human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)
HCT1165.16–20
MCF-75.16–20
U87 MGModerate
A549Moderate

The observed anticancer activity is attributed to the compound's ability to inhibit key signaling pathways involved in cell growth and survival, particularly the PI3K and mTOR pathways .

The biological activities of this compound can be attributed to its interaction with various biological targets:

  • DNA Gyrase Inhibition : The compound shows inhibitory effects on bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication .
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to increased apoptosis rates .
  • Reactive Oxygen Species Scavenging : Some studies suggest that derivatives may possess antioxidant properties, contributing to their protective effects in cellular models .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • A study evaluated a series of benzothiazole derivatives for their antimicrobial and anticancer properties, revealing that modifications at specific positions on the benzothiazole ring significantly impacted their efficacy .
  • Another research project focused on the synthesis and evaluation of thiosemicarbazone derivatives derived from benzothiazoles, which exhibited enhanced biological activity compared to their parent compounds .

Q & A

Q. What are the standard synthetic protocols for N'-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide, and how are intermediates characterized?

The synthesis typically involves refluxing a 4-methyl-1,3-benzothiazole derivative with propanehydrazide in solvents like ethanol or dimethyl sulfoxide (DMSO). Key steps include:

  • Condensation : Reacting hydrazine derivatives with benzothiazole precursors under controlled pH and temperature.
  • Purification : Recrystallization using methanol or ethanol to isolate the product.
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like the hydrazide (-NH-NH₂) and benzothiazole rings .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : Resolves proton environments and carbon frameworks, critical for verifying substituent positions on the benzothiazole ring.
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass data to distinguish between isomeric byproducts.
  • X-ray Crystallography : Resolves crystal packing and molecular geometry, often using SHELX software for refinement (e.g., handling twinned data or high-resolution datasets) .

Q. How is the biological activity of this compound assessed in preliminary studies?

  • Binding Assays : Surface plasmon resonance (SPR) measures affinity for targets like enzymes or receptors.
  • Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (Kᵢ).
  • Cellular Models : Anti-cancer activity is evaluated via MTT assays on cancer cell lines, while anti-inflammatory effects are tested using TNF-α or IL-6 secretion models .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or tautomerism?

X-ray diffraction with SHELXL refinement identifies tautomeric forms (e.g., enol-keto equilibria in hydrazide groups) and validates hydrogen-bonding networks. For disordered structures, iterative refinement and TWIN commands in SHELX are used to model overlapping electron densities .

Q. How should researchers address contradictory bioactivity data across different assays?

  • Purity Validation : Use HPLC with photodiode array detection to rule out impurities.
  • Target Specificity : Perform counter-screens against related enzymes/receptors to assess selectivity.
  • Mechanistic Studies : Combine SPR with mutagenesis (e.g., alanine scanning) to identify critical binding residues .

Q. What strategies optimize synthetic yield while minimizing side reactions?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysis : Additives like p-toluenesulfonic acid (PTSA) accelerate condensation.
  • Temperature Gradients : Stepwise heating (e.g., 60°C → reflux) reduces decomposition of heat-sensitive intermediates .

Q. How can molecular docking elucidate interactions with biological targets?

  • Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel.
  • Receptor Modeling : Homology models (e.g., AlphaFold) predict binding pockets.
  • Docking Simulations : AutoDock Vina or Schrödinger Suite evaluates binding energies and identifies key interactions (e.g., π-π stacking with benzothiazole rings) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Accelerated Stability Testing : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS.
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to identify photo-degradation products.
  • Metabolic Stability : Use liver microsomes to predict hepatic clearance .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

  • SAR Studies : Compare analogs with substituents like fluoro (electron-withdrawing) or methoxy (electron-donating) groups.
  • Computational Modeling : Density functional theory (DFT) calculates electronic effects on reactivity.
  • In Vivo Correlation : Test derivatives in zebrafish or murine models for pharmacokinetic optimization .

Q. Can this compound be adapted for non-biological applications, such as chemical sensing?

  • Ion-Selective Sensors : Modify the hydrazide moiety to chelate metal ions (e.g., Ho³⁺ or Er³⁺), leveraging benzothiazole’s fluorescence properties.
  • Potentiometric Membranes : Incorporate into PVC-based sensors for trace ion detection, validated via Nernstian response curves .

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